Comparative ANO1 Chloride Channel Inhibition: Potency of 3-(Oxan-4-yl)aniline vs. Reference Inhibitors
3-(Oxan-4-yl)aniline has been identified as an inhibitor of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel, a target of interest in oncology and smooth muscle research [1]. Its potency is quantifiable and can be directly compared to other known ANO1 inhibitors, such as the research tool compound Ani9 and the natural product luteolin [1][2].
| Evidence Dimension | Inhibition of human ANO1 channel current |
|---|---|
| Target Compound Data | IC50 = 1,100 nM (1.1 µM) |
| Comparator Or Baseline | Ani9 (IC50 = 77 nM) ; Luteolin (IC50 = 9,800 nM / 9.8 µM) [2] |
| Quantified Difference | 3-(Oxan-4-yl)aniline is ~14-fold less potent than Ani9 but ~9-fold more potent than luteolin in this assay system. |
| Conditions | Inhibition of ATP-induced channel current in human ANO1-expressing Fischer rat thyroid (FRT) cells, measured after a 20-minute compound pre-incubation [1]. |
Why This Matters
This data provides a clear benchmark for researchers evaluating ANO1 inhibitors, showing that 3-(Oxan-4-yl)aniline occupies a specific, intermediate potency range that may be advantageous for certain applications where a moderate inhibitor is preferred over a highly potent or very weak one.
- [1] BindingDB. (n.d.). Affinity data for BDBM50556196 (CHEMBL4781948) on Anoctamin-1 (Human). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50556196 View Source
- [2] Seo, Y., et al. (2017). Inhibition of ANO1 by luteolin and its cytotoxicity in human prostate cancer PC-3 cells. PLoS ONE, 12(3), e0174931. View Source
